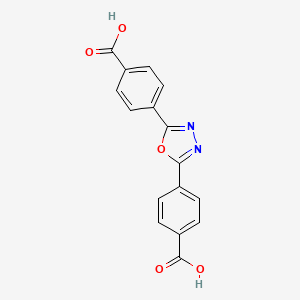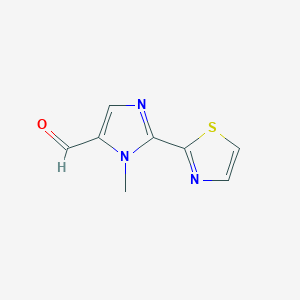
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one is an organic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique chemical properties and reactivity, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-cyanoacetamide with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals.
Mécanisme D'action
The mechanism by which 4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. The pathways involved include inhibition of nucleic acid synthesis and disruption of cellular processes, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrimidine: Similar in structure but lacks the aminoethyl group.
2-Amino-4-(2-aminoethyl)pyrimidine: Similar but with different substitution patterns.
Pyrimidine-2,4-diamine: Contains two amino groups but different positioning.
Uniqueness
4-Amino-1-(2-aminoethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-amino-1-(2-aminoethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H10N4O/c7-2-4-10-3-1-5(8)9-6(10)11/h1,3H,2,4,7H2,(H2,8,9,11) |
Clé InChI |
RDCKXHXGBLXGCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



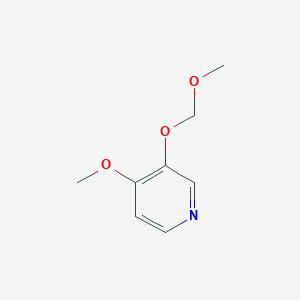

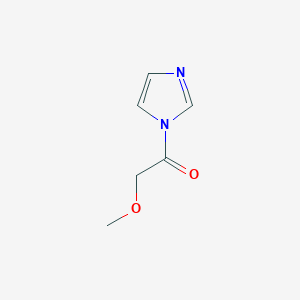

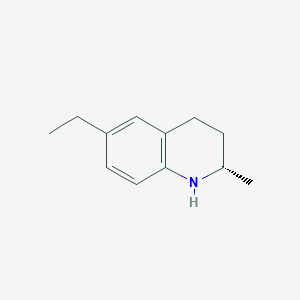
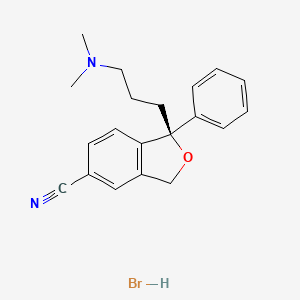
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)



